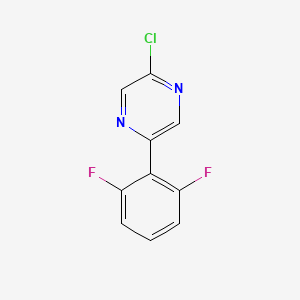
2-Chloro-5-(2,6-difluorophenyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,6-difluorophenyl)pyrazine is an organic compound with the molecular formula C10H5ClF2N2. It is a member of the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,6-difluorophenyl)pyrazine typically involves the reaction of 2,6-difluoroaniline with 2-chloropyrazine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2,6-difluorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazine derivative, while coupling reactions can produce more complex aromatic systems .
Applications De Recherche Scientifique
2-Chloro-5-(2,6-difluorophenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2,6-difluorophenyl)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyrazine: Another pyrazine derivative with similar structural features but different substituents.
2-Chloro-4-methylpyrimidine: A related compound with a pyrimidine ring instead of a pyrazine ring.
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: A more complex pyrazine derivative with additional functional groups
Uniqueness
2-Chloro-5-(2,6-difluorophenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized compounds and materials .
Propriétés
Formule moléculaire |
C10H5ClF2N2 |
|---|---|
Poids moléculaire |
226.61 g/mol |
Nom IUPAC |
2-chloro-5-(2,6-difluorophenyl)pyrazine |
InChI |
InChI=1S/C10H5ClF2N2/c11-9-5-14-8(4-15-9)10-6(12)2-1-3-7(10)13/h1-5H |
Clé InChI |
SJBLCAREZCYPPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=CN=C(C=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
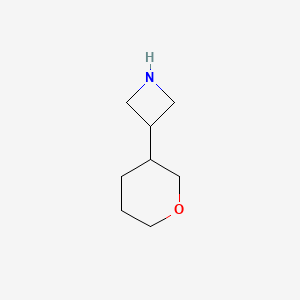
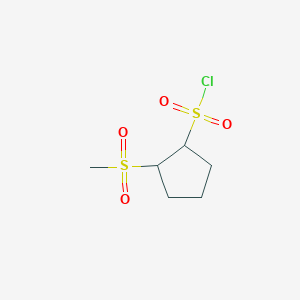
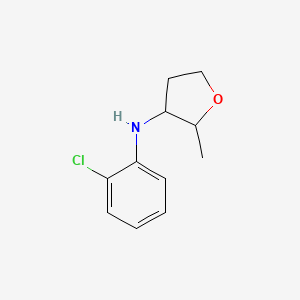
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
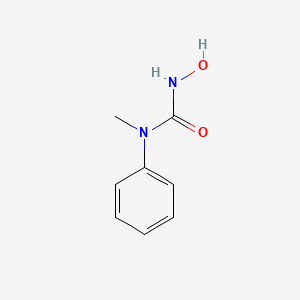
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
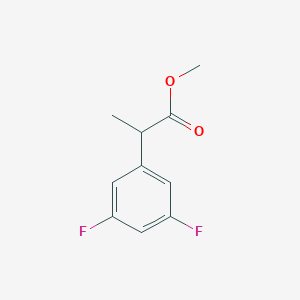
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)

